1-[(2,3-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
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Overview
Description
1-[(2,3-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for the development of various drugs
Preparation Methods
The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of Povarov cycloaddition reaction followed by N-furoylation processes . Industrial production methods may vary, but they generally involve optimizing these synthetic routes for large-scale production.
Chemical Reactions Analysis
1-[(2,3-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(2,3-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a bioactive compound with various pharmacological properties . In medicine, it is explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanism of action of this compound.
Comparison with Similar Compounds
1-[(2,3-Dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine can be compared with other similar compounds, such as 3,4-Dimethoxyphenethylamine and 3,4-Dimethoxyphenylacetonitrile . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 3,4-Dimethoxyphenethylamine is known for its activity as a monoamine oxidase inhibitor, while 3,4-Dimethoxyphenylacetonitrile is used as an intermediate in the synthesis of muscle relaxants
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-22-18-8-6-7-16(19(18)23-2)15-20-13-9-17(10-14-20)21-11-4-3-5-12-21/h6-8,17H,3-5,9-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRMVYGQLOXUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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